3-(Dimethylamino)cyclohexanone hydrochloride
Overview
Description
3-(Dimethylamino)cyclohexanone hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Properties and Effects
A study by Ahmadi et al. (2012) focused on synthesizing new derivatives of ketamine, which is closely related to 3-(Dimethylamino)cyclohexanone, to evaluate their analgesic effects on female Wistar rats. The research demonstrated that these derivatives could effectively decrease pain in various models, highlighting the potential for developing new analgesic agents based on the ketamine structure (Ahmadi et al., 2012).
Neuroprotective and Cardioprotective Effects
DDPH, a novel antihypertensive agent with a structure similar to 3-(Dimethylamino)cyclohexanone, has shown potent antihypertensive, neuroprotective, and cardioprotective effects. Zhu et al. (2016) investigated the impact of DDPH on the expression and activity of hepatic cytochrome P450 isoforms, revealing its potential as a dual inhibitor of CYP2D and CYP3A. This study underscores the importance of understanding drug-drug interactions and the therapeutic potential of DDPH in clinical practice (Zhu et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Given its structure, it is likely to interact with various biological targets, particularly those that have affinity for amine-containing compounds .
Mode of Action
This reaction is known as reductive amination. Additionally, the combination of the amine and ketone functionalities could participate in a Mannich reaction to form a β-amino ketone. These reactions could potentially alter the function of the compound’s biological targets .
Biochemical Pathways
The compound’s structure suggests that it could potentially participate in various biochemical reactions, leading to the formation of biologically active novel heterocyclic moieties .
Pharmacokinetics
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Dimethylamino)cyclohexanone hydrochloride. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s reactivity and interactions with its targets.
Biochemical Analysis
Biochemical Properties
3-(Dimethylamino)cyclohexanone hydrochloride plays a significant role in various biochemical reactions. The compound’s structure suggests it can participate in reductive amination, where the dimethylamine group reacts with a carbonyl group to form a new carbon-nitrogen bond. Additionally, it can engage in the Mannich reaction, combining the amine and ketone functionalities to form a β-amino ketone . The compound’s amine group can act as a base and react with acids, while the hydrochloride salt can dissociate in water to provide protons . These properties make this compound a versatile reagent in biochemical research.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic flux and metabolite levels
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with target biomolecules, influencing their activity and function . Additionally, the compound’s ability to participate in reductive amination and Mannich reactions suggests it can modify the structure and function of enzymes and proteins involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider when conducting long-term studies. It is crucial to monitor the compound’s stability and any potential degradation products that may form during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where specific dosages are required to elicit a biological response . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Understanding the dosage effects is crucial for developing safe and effective treatments.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound’s interaction with enzymes and cofactors can influence metabolic flux and metabolite levels . The dimethylamino group can undergo metabolic N-dealkylation and N-oxidation, leading to the formation of metabolites with different pharmacological activities
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are essential for determining the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(dimethylamino)cyclohexan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARVAKHAVBXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15676-75-2 | |
Record name | Cyclohexanone, 3-(dimethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15676-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(dimethylamino)cyclohexan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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